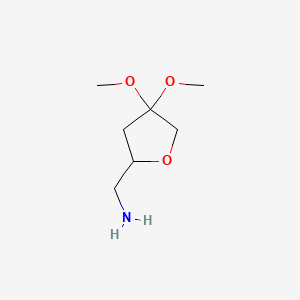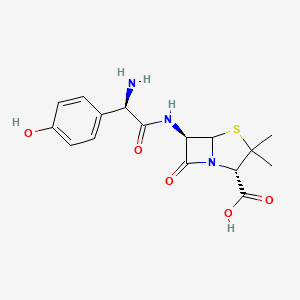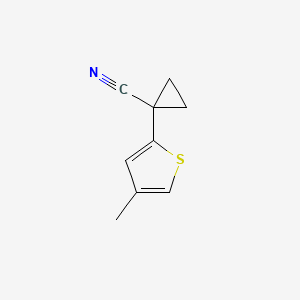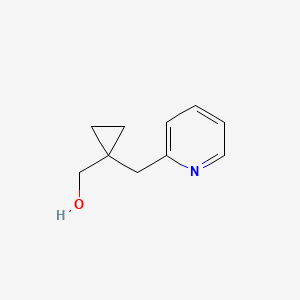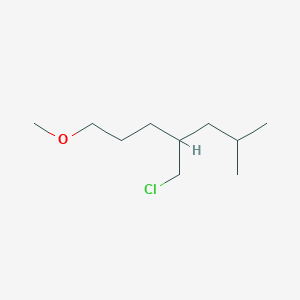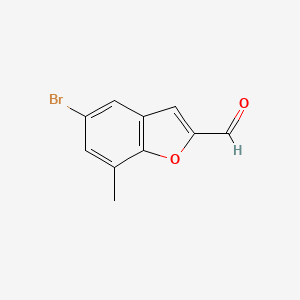![molecular formula C19H22N4O B13570427 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole CAS No. 70006-22-3](/img/structure/B13570427.png)
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzodiazole derivative. One common method includes the use of formaldehyde as a linking agent . The reaction is usually carried out in an ethanol solution at room temperature, followed by overnight standing to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for larger volumes. This would include considerations for solvent recovery, purification processes, and waste management to ensure efficiency and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: Typically involves the reduction of any nitro groups if present.
Substitution: Commonly occurs at the benzodiazole ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodiazole or piperazine rings .
Aplicaciones Científicas De Investigación
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Could be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific binding affinity and pharmacokinetic profile. It has shown promising results in in silico and in vitro studies, indicating its potential as a lead compound for further drug development .
Propiedades
Número CAS |
70006-22-3 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N4O/c1-24-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19-20-15-6-2-3-7-16(15)21-19/h2-9H,10-14H2,1H3,(H,20,21) |
Clave InChI |
GRGYFXDAOZBGPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Solubilidad |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


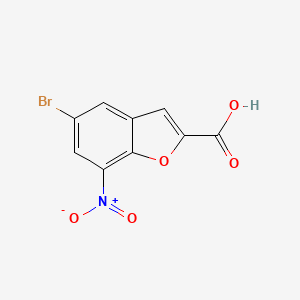

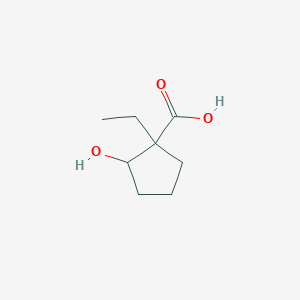
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
